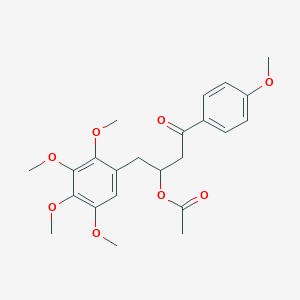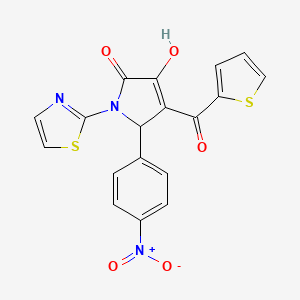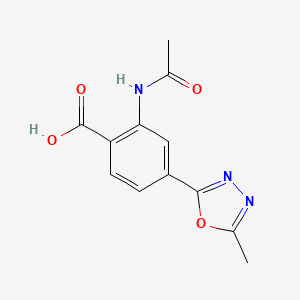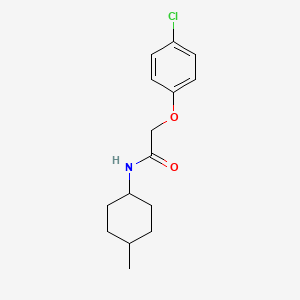
4-(4-Methoxyphenyl)-4-oxo-1-(2,3,4,5-tetramethoxyphenyl)butan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-METHOXYPHENYL)-3-OXO-1-(2,3,4,5-TETRAMETHOXYBENZYL)PROPYL ACETATE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an acetate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-3-OXO-1-(2,3,4,5-TETRAMETHOXYBENZYL)PROPYL ACETATE typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde and 2,3,4,5-tetramethoxybenzyl chloride. The key steps in the synthesis may involve:
Aldol Condensation: Combining 4-methoxybenzaldehyde with an appropriate ketone under basic conditions to form an intermediate.
Acetylation: Introducing the acetate group using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-METHOXYPHENYL)-3-OXO-1-(2,3,4,5-TETRAMETHOXYBENZYL)PROPYL ACETATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the acetate.
Applications De Recherche Scientifique
3-(4-METHOXYPHENYL)-3-OXO-1-(2,3,4,5-TETRAMETHOXYBENZYL)PROPYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-METHOXYPHENYL)-3-OXO-1-(2,3,4,5-TETRAMETHOXYBENZYL)PROPYL ACETATE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzaldehyde: A simpler compound with a single methoxy group, used in organic synthesis.
2,3,4,5-Tetramethoxybenzyl Chloride: A precursor in the synthesis of more complex molecules.
4-Methoxybenzoic Acid: Known for its antimicrobial properties.
Uniqueness
3-(4-METHOXYPHENYL)-3-OXO-1-(2,3,4,5-TETRAMETHOXYBENZYL)PROPYL ACETATE is unique due to its combination of multiple methoxy groups and an acetate functional group, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that simpler compounds may not exhibit.
Propriétés
Formule moléculaire |
C23H28O8 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
[4-(4-methoxyphenyl)-4-oxo-1-(2,3,4,5-tetramethoxyphenyl)butan-2-yl] acetate |
InChI |
InChI=1S/C23H28O8/c1-14(24)31-18(13-19(25)15-7-9-17(26-2)10-8-15)11-16-12-20(27-3)22(29-5)23(30-6)21(16)28-4/h7-10,12,18H,11,13H2,1-6H3 |
Clé InChI |
RPEPEIFMCYJYPX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(CC1=CC(=C(C(=C1OC)OC)OC)OC)CC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11061489.png)
![5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11061502.png)
![5-(3,4-dimethoxyphenyl)-7-ethoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11061511.png)
![2-{[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11061517.png)

![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11061527.png)
![6-amino-8-(pyridin-3-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11061528.png)
![1-Methyl-5-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyrazole](/img/structure/B11061534.png)
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11061535.png)
![6-(2,5-difluorophenyl)-3-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061543.png)
![3-Imidazo[2,1-B][1,3,4]thiadiazol-6-ylphenyl morpholino sulfone](/img/structure/B11061556.png)

![3-(4-Tert-butylphenyl)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-one](/img/structure/B11061568.png)
